molecular formula C8H6ClNO3 B3177416 5-Chloro-2-methyl-3-nitrobenzaldehyde CAS No. 1613329-99-9

5-Chloro-2-methyl-3-nitrobenzaldehyde

Cat. No. B3177416
CAS RN: 1613329-99-9
M. Wt: 199.59 g/mol
InChI Key: GOCFEBVPKXFWEZ-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-3-nitrobenzaldehyde is a research chemical . It is used in the synthesis of fluorescent thiazole coumarinyl compounds and their electrochemical, time resolve fluorescence, and solvatochromic properties . It is also a precursor to the diazonium salt via selective reduction of the nitro group .


Synthesis Analysis

The synthesis of this compound involves condensation reaction with 2-methyl-1-propenylbenzimidazole . The molecule comprises a 2-chloro-5-nitrobenzene and a 1-(Z)-propenylbenzimidazole . The two aromatic moieties are conjugated through the vinyl group .


Molecular Structure Analysis

The molecular formula of this compound is C7H4ClNO3 . The molecular weight is 185.56 . The structure comprises a 2-chloro-5-nitrobenzene and a 1-(Z)-propenylbenzimidazole .


Chemical Reactions Analysis

This compound undergoes condensation reaction with 2-methyl-1-propenylbenzimidazole to yield (E,Z)-2-(2-chloro-5-nitrostyryl)-1-(1-propenyl)benzimidazole . It also reacts with 5-aminopyrazoles to yield symmetrical bis pyrazolo [3,4-]pyridines .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a melting point of 65-69°C and a predicted boiling point of 310.2±27.0°C . The predicted density is 1.485±0.06 g/cm3 .

Mechanism of Action

The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This is in accord with the high dipole moments of nitro compounds .

Safety and Hazards

5-Chloro-2-methyl-3-nitrobenzaldehyde is considered hazardous . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed . It should be handled with protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

5-chloro-2-methyl-3-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-5-6(4-11)2-7(9)3-8(5)10(12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCFEBVPKXFWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101287319
Record name 5-Chloro-2-methyl-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1613329-99-9
Record name 5-Chloro-2-methyl-3-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1613329-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methyl-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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